

# Comparative bioavailability of "Peonidin 3-galactoside" and peonidin aglycone

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## Compound of Interest

Compound Name: Peonidin 3-galactoside

Cat. No.: B1473039

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## Comparative Bioavailability: Peonidin 3-galactoside vs. Peonidin Aglycone

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of **Peonidin 3-galactoside** and its aglycone form, peonidin. While direct comparative in vivo studies on these specific compounds are limited, this document synthesizes available data on closely related peonidin glycosides and the general principles of flavonoid absorption to offer valuable insights for researchers, scientists, and drug development professionals.

The bioavailability of anthocyanins, such as peonidin and its glycosides, is a critical factor influencing their potential health benefits. The sugar moiety in glycosides plays a significant role in their stability, absorption, and metabolism.<sup>[1]</sup> Generally, flavonoid aglycones are considered to be more readily absorbed via passive diffusion due to their higher lipophilicity compared to their glycoside counterparts.<sup>[2]</sup> However, the stability of the aglycone in the gastrointestinal tract can be a limiting factor.<sup>[1]</sup> Conversely, some studies suggest that flavonoid glycosides may exhibit higher bioavailability in vivo due to enhanced stability in the gastrointestinal tract, leading to a more sustained release and absorption.<sup>[2][3]</sup>

## Quantitative Bioavailability Data

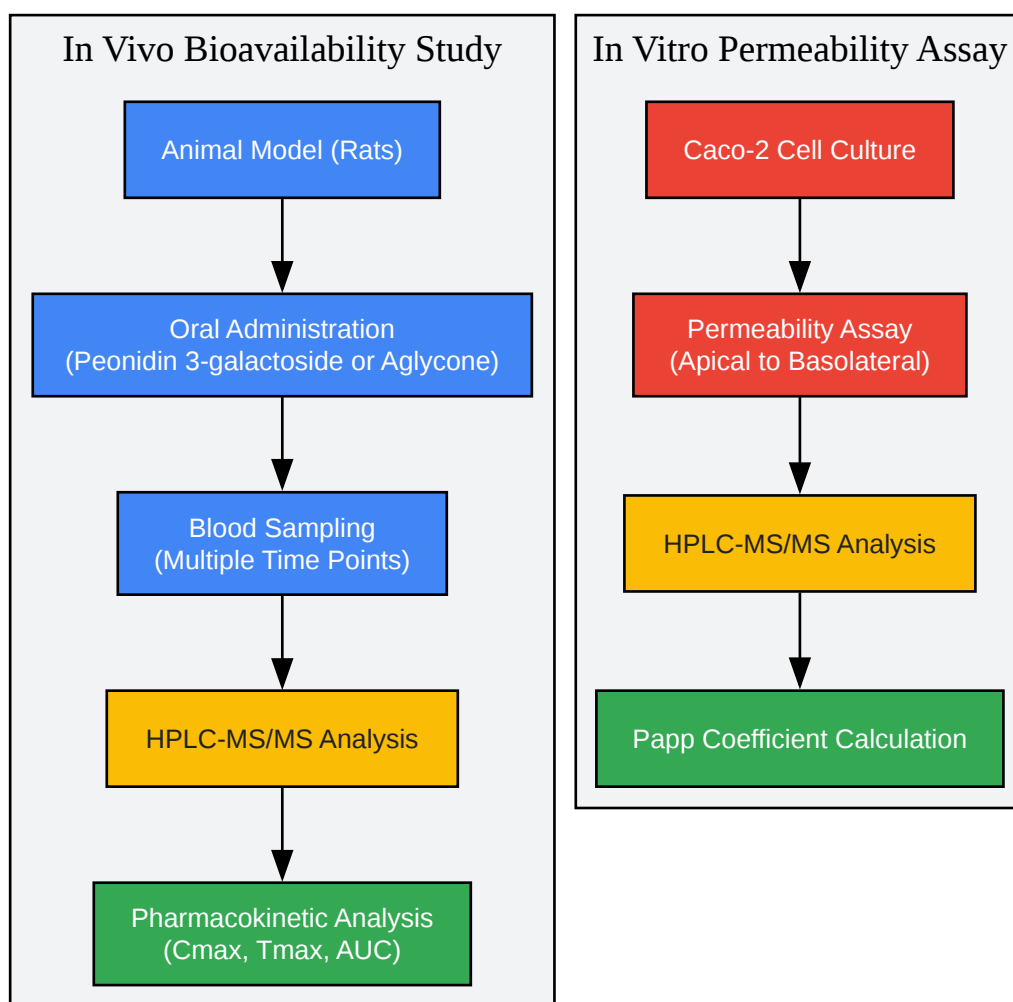
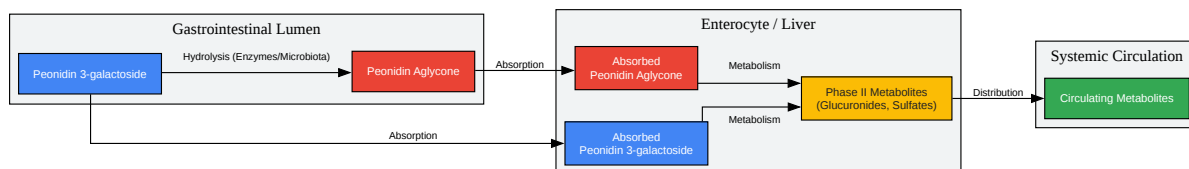
Direct comparative pharmacokinetic data for **Peonidin 3-galactoside** and peonidin aglycone from a single study is not readily available in the current literature. The following table summarizes available pharmacokinetic parameters for the closely related peonidin-3-glucoside and general observations on flavonoid aglycone versus glycoside bioavailability to provide a comparative perspective.

Compound	Form	Species	Dosage	Cmax	Tmax	AUC (0-t)	Relative Bioavailability	Source
Peonidin-3-glucoside	Glycoside	Human	-	-	-	-	Low	[1]
Cyanidin-3-rutinoside (proxy for peonidin glycoside)	Glycoside	Wistar Rats	800 $\mu\text{mol/kg}$ (oral)	850 $\pm$ 120 nmol/L	0.5 - 2.0 h	Not Reported	-	[2]
Flavonoid Aglycones (generally)	Aglycone	-	-	Generally higher than glycosides	Generally shorter than glycosides	-	Often considered higher due to passive diffusion	[1][2]
Flavonoid Glycosides (generally)	Glycoside	-	-	Generally lower than aglycones	Generally longer than aglycones	-	Can be higher in vivo due to better stability	[3][4]

Note: The lack of direct comparative data for **Peonidin 3-galactoside** and peonidin aglycone highlights a significant research gap. The data for cyanidin-3-rutinoside is presented as a proxy due to its structural similarity.

## Metabolic Pathway and Absorption

The metabolic fate of **Peonidin 3-galactoside** involves several key steps. A significant portion of the ingested glycoside may be absorbed intact, while the remainder undergoes enzymatic hydrolysis by intestinal enzymes or gut microbiota to release the peonidin aglycone.<sup>[5]</sup> Both the absorbed glycoside and the aglycone can then undergo Phase II metabolism, primarily in the liver and intestinal cells, leading to glucuronidated, sulfated, and methylated metabolites.<sup>[5]</sup> The unabsorbed portion is subject to degradation by the colonic microbiota into smaller phenolic acids.<sup>[5]</sup>



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